6-hydroxypunctaporonin E

Description

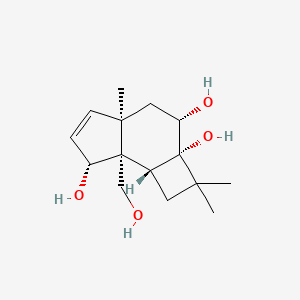

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O4 |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

(2aS,3S,4aR,7R,7aR,7bR)-7a-(hydroxymethyl)-2,2,4a-trimethyl-3,4,7,7b-tetrahydro-1H-cyclobuta[g]indene-2a,3,7-triol |

InChI |

InChI=1S/C15H24O4/c1-12(2)6-9-14(8-16)10(17)4-5-13(14,3)7-11(18)15(9,12)19/h4-5,9-11,16-19H,6-8H2,1-3H3/t9-,10-,11+,13+,14+,15-/m1/s1 |

InChI Key |

BHYNWCIZAMGPRG-FPPVMWEASA-N |

SMILES |

CC1(CC2C1(C(CC3(C2(C(C=C3)O)CO)C)O)O)C |

Isomeric SMILES |

C[C@]12C[C@@H]([C@@]3([C@@H]([C@]1([C@@H](C=C2)O)CO)CC3(C)C)O)O |

Canonical SMILES |

CC1(CC2C1(C(CC3(C2(C(C=C3)O)CO)C)O)O)C |

Synonyms |

6-hydroxypunctaporonin E |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies of 6 Hydroxypunctaporonin E

Bioprospecting and Mycological Sourcing from Fungi

The initial step in obtaining 6-hydroxypunctaporonin E involves the identification and cultivation of fungal strains that produce this compound. Bioprospecting efforts have successfully identified several fungal species as producers of this compound and its analogs. These fungi are often isolated from unique environments, such as from the surface of other fungi (fungicolous) or as endophytes within plants. thieme-connect.comd-nb.info

Notable fungal sources for this compound include:

Pestalotiopsis disseminata : This fungicolous fungus has been a significant source for the isolation of this compound. mdpi.comresearchgate.netnih.govmdpi.comuni-duesseldorf.de In a typical isolation process, the fungus is cultured on a solid rice medium, and the resulting fungal mass is then subjected to extraction. researchgate.net

Cytospora sp. : An ascomycetous fungus isolated from soil collected on the Qinghai-Tibetan plateau has also been identified as a producer of this compound. nih.govresearchgate.net Fermentation of this fungus on a solid rice medium, followed by extraction, has yielded the compound. nih.govresearchgate.net

Pestalotia sp. : A fungicolous isolate of Pestalotia sp., obtained from the surface of a polypore, has been shown to produce this compound among other caryophyllene (B1175711) sesquiterpenoids. thieme-connect.com

The selection of these specific fungal strains is often guided by the observation of their unique ecological roles and the chemical profiles of their crude extracts, which may indicate the presence of interesting secondary metabolites. thieme-connect.comnih.gov

Chromatographic Separation Techniques for Purification from Complex Matrices

Following fungal fermentation and extraction with a suitable solvent like ethyl acetate (B1210297), the resulting crude extract is a complex mixture of numerous compounds. thieme-connect.comnih.gov To isolate this compound in a pure form, a series of chromatographic techniques are employed. These methods separate molecules based on their physical and chemical properties. sinobiological.comwaters.com

The purification process for this compound typically involves a multi-step approach:

Initial Fractionation : The crude extract is often first subjected to column chromatography over silica (B1680970) gel. nih.gov This technique separates the compounds based on their polarity, with different fractions being eluted using a gradient of solvents with increasing polarity (e.g., a mixture of ethyl acetate and another solvent). nih.gov

Size-Exclusion Chromatography : Fractions enriched with the target compound may be further purified using size-exclusion chromatography, often with a Sephadex LH-20 column. nih.gov This method separates molecules based on their size.

High-Performance Liquid Chromatography (HPLC) : The final purification step to obtain highly pure this compound is typically reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This high-resolution technique separates compounds based on their hydrophobicity. A common mobile phase for this separation is a mixture of methanol (B129727) or acetonitrile (B52724) and water. nih.gov

The progress of the purification is monitored at each stage, often by analyzing the fractions using techniques like thin-layer chromatography (TLC) or analytical HPLC. mdpi.com

Spectroscopic and Diffraction Methods for Structural Determination

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of powerful analytical techniques. cornell.eduweebly.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. weebly.comresearchgate.net For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.

1D NMR (¹H and ¹³C) : The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments. The ¹³C NMR spectrum reveals the number and types of carbon atoms. researchgate.netresearchgate.net

2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. researchgate.netnih.gov For instance, HMBC correlations can show long-range couplings between protons and carbons, helping to piece together the carbon skeleton and the placement of functional groups. nih.govnih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space. nih.govresearchgate.net

The collective data from these NMR experiments allow for the assignment of all proton and carbon signals and the determination of the planar structure and relative configuration of this compound. researchgate.netnih.govresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular weight and, consequently, the molecular formula of this compound. thieme-connect.comnih.gov This technique provides a highly accurate mass measurement, which is essential for confirming the elemental composition proposed based on NMR data. thieme-connect.comnih.govresearchgate.net The molecular formula for this compound has been established as C₁₅H₂₄O₄. nih.govnih.gov

While NMR can determine the relative stereochemistry, X-ray crystallography is the definitive method for establishing the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. nih.govwikipedia.org In the case of this compound, its absolute configuration was confirmed through X-ray crystallographic analysis of a derivative. mdpi.comresearchgate.net Specifically, a mono-bromobenzoate derivative of this compound was prepared. researchgate.net The introduction of the heavy bromine atom facilitates the determination of the absolute stereochemistry using anomalous dispersion. wikipedia.org This analysis unequivocally established the three-dimensional arrangement of the atoms in the molecule. mdpi.comresearchgate.net

Chemoenzymatic Approaches for Stereochemical Confirmation

In some cases, chemoenzymatic methods can be used to confirm the stereochemistry of a natural product. For related compounds, such as punctaporonin N, the absolute configuration was assigned by X-ray crystallographic analysis of its S-MTPA ester. nih.govresearchgate.net This involves reacting the compound with a chiral derivatizing agent, (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride, and then analyzing the resulting diastereomeric esters by NMR spectroscopy or X-ray crystallography. nih.govresearchgate.net While not explicitly detailed for this compound itself in the provided context, this approach is a powerful tool in the structural elucidation of complex natural products.

Biosynthetic Pathway Elucidation of 6 Hydroxypunctaporonin E

Precursor Identification and Metabolic Intermediates in Sesquiterpenoid Biosynthesis (e.g., Farnesyl Diphosphate (B83284), FPP)

Like all sesquiterpenoids, the biosynthesis of 6-hydroxypunctaporonin E originates from the universal C5 isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.gov In fungi, these precursors are synthesized via the mevalonate (B85504) (MVA) pathway. mdpi.comresearchgate.net The pathway commences with the condensation of three acetyl-CoA molecules to form hydroxymethylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. Subsequent phosphorylation and decarboxylation steps yield IPP. mdpi.com An isomerase then converts a portion of the IPP to DMAPP. nih.gov

A head-to-tail condensation of DMAPP and IPP, catalyzed by a prenyltransferase, forms the C10 intermediate geranyl diphosphate (GPP). nih.gov A further condensation of GPP with another molecule of IPP yields the central C15 precursor for all sesquiterpenoids: (2E,6E)-farnesyl diphosphate (FPP). mdpi.comnih.govrsc.org This linear precursor contains the 15 carbon atoms that will ultimately form the complex polycyclic skeleton of this compound.

Table 1: Key Precursors in the Biosynthesis of Sesquiterpenoids

| Precursor | Carbon Number | Role in Pathway |

|---|---|---|

| Acetyl-CoA | C2 | Initial building block for the MVA pathway. |

| Isopentenyl Pyrophosphate (IPP) | C5 | Universal isoprene unit. nih.gov |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 | Isomer of IPP, acts as the initial electrophile. nih.gov |

| Geranyl Diphosphate (GPP) | C10 | Intermediate precursor for monoterpenes and FPP. nih.gov |

| Farnesyl Diphosphate (FPP) | C15 | Direct linear precursor for all sesquiterpenoids. mdpi.commdpi.com |

Enzymatic Catalysis and Transformation Steps (e.g., Terpene Cyclases)

The crucial step conferring structural identity to sesquiterpenoids is the cyclization of the linear FPP precursor, a reaction catalyzed by a class of enzymes known as terpene cyclases or terpene synthases (TCs/TSs). mdpi.comnih.gov These enzymes are responsible for generating the vast diversity of cyclic hydrocarbon skeletons found in nature from a single substrate. beilstein-journals.org

For protoilludane-type sesquiterpenoids like the punctaporonins, the biosynthesis is believed to proceed through a humulyl cation intermediate. mdpi.comresearchgate.net The process begins when the terpene cyclase catalyzes the ionization of the diphosphate group from FPP, generating a farnesyl cation. This is followed by a 1,11-cyclization to form the 11-membered ring of the trans-humulyl cation. mdpi.comrsc.org Subsequent, highly controlled intramolecular cyclizations (2,9 and 3,6-cyclizations) and rearrangements of this intermediate lead to the formation of the characteristic 5/6/4-fused tricyclic ring system of the protoilludyl cation. mdpi.comgoettingen-research-online.de This cation serves as the direct precursor to the protoilludane skeleton. mdpi.com

Following the formation of the core hydrocarbon skeleton (e.g., Δ⁶-protoilludene), a series of post-cyclization modifications, primarily oxidations, are carried out by tailoring enzymes such as cytochrome P450 monooxygenases. beilstein-journals.orgsmolecule.com These enzymes are responsible for introducing hydroxyl groups and other functionalities at specific positions on the scaffold. The "6-hydroxy" designation in this compound points to such a hydroxylation event on the protoilludane core, a common step in the biosynthesis of many complex terpenoids. smolecule.com

Table 2: Key Enzymatic Transformations in Protoilludane Biosynthesis

| Enzymatic Step | Enzyme Class | Function |

|---|---|---|

| Precursor Synthesis | Prenyltransferase | Catalyzes the sequential condensation of IPP and DMAPP to form GPP and subsequently FPP. nih.gov |

| Core Skeleton Formation | Terpene Cyclase (TC) | Catalyzes the complex cyclization of FPP into the protoilludyl cation intermediate. mdpi.comnih.gov |

| Oxidative Tailoring | Cytochrome P450 Monooxygenase | Introduces hydroxyl groups at specific positions on the hydrocarbon skeleton. smolecule.com |

Genetic Basis of Biosynthesis: Gene Cluster Identification and Functional Characterization

The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs) within the fungal genome. nih.govnih.gov A BGC contains the genes encoding all the necessary enzymes for the pathway, including the core terpene cyclase, tailoring enzymes like P450s, and often regulatory proteins. nih.govacs.org

While the specific BGC for this compound in Pestalotiopsis disseminata has not been explicitly detailed in published literature, studies on closely related fungi and compounds provide a clear model. For instance, a BGC responsible for producing highly oxygenated caryophyllene-type sesquiterpenes was identified in Pestalotiopsis hainanensis. nih.govacs.org This cluster was found to contain a β-caryophyllene synthase, multiple P450 monooxygenases, and other tailoring enzymes, confirming the co-localization of genes for skeleton formation and modification. nih.gov Similarly, functional characterization of sesquiterpene cyclase genes from various basidiomycetes has linked specific genes to the production of protoilludane skeletons. mdpi.comacs.org

The identification of such clusters is typically achieved through genome sequencing followed by bioinformatic analysis using tools that can recognize the characteristic combination of genes, such as a terpene cyclase gene located near one or more P450 genes. nih.govresearchgate.net Functional characterization then involves targeted gene knockout or heterologous expression of the candidate genes to confirm their role in producing the specific compound. nih.govoup.com

Table 3: Hypothetical Gene Functions in a Punctaporonin Biosynthetic Gene Cluster

| Gene Type | Putative Function | Relevance to this compound |

|---|---|---|

| Sesquiterpene Cyclase (TC/STS) | Formation of the core protoilludane skeleton from FPP. mdpi.com | Essential for creating the fundamental 5/6/4 ring system. |

| Cytochrome P450 Monooxygenase | Regio- and stereospecific hydroxylation of the terpene backbone. smolecule.com | Responsible for adding the C6-hydroxyl group and other potential oxidations. |

| Dehydrogenase/Reductase | Further oxidation or reduction of intermediates. | May be involved in modifying the oxidation state of the molecule. |

| Transcription Factor | Regulation of gene expression within the cluster. | Controls the activation and level of production of the compound. |

| Transporter Protein | Export of the final compound out of the cell. | Facilitates secretion of this compound. |

In Vivo and In Vitro Investigation of Biosynthetic Enzymes

Elucidating the precise function of enzymes within a BGC requires both in vivo and in vitro studies. A common in vivo approach is the heterologous expression of a candidate gene, such as a terpene cyclase, in a well-characterized host organism like Escherichia coli or Saccharomyces cerevisiae. researchgate.netnih.govmdpi.com If the host organism, when fed with FPP or engineered to produce it, subsequently produces the protoilludane hydrocarbon backbone, it confirms the function of the cyclase. nih.govmdpi.com This method has been successfully used to characterize numerous fungal sesquiterpene cyclases. mdpi.comresearchgate.net

In vitro investigations provide more detailed biochemical information. This involves purifying the enzyme of interest after heterologous expression and conducting enzymatic assays with its substrate. beilstein-journals.orgnih.gov For a protoilludane synthase, this would involve incubating the purified enzyme with FPP and analyzing the resulting hydrocarbon products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comnih.gov Such assays can determine enzyme kinetics, substrate specificity, and cofactor requirements (e.g., divalent metal ions like Mg²⁺), which are critical for terpene cyclase activity. nih.gov Similarly, purified P450 enzymes can be assayed with the hydrocarbon precursor and a suitable redox partner system to confirm their specific hydroxylation activity.

Chemoenzymatic and Synthetic Biology Approaches to Pathway Interrogation

Modern chemoenzymatic and synthetic biology strategies offer powerful tools for both investigating and manipulating biosynthetic pathways like that of this compound. nih.govnih.gov These approaches can overcome the challenges of low natural production levels and the difficulty of genetically manipulating the native fungal host. mdpi.com

Synthetic biology enables the reconstruction of an entire biosynthetic pathway in a microbial chassis such as S. cerevisiae. mdpi.comnih.gov By expressing the identified terpene cyclase and relevant P450s in yeast, researchers can achieve sustainable production of the final compound and create a platform to study enzyme function and interplay. rsc.orgrsc.orgbiorxiv.org This platform allows for pathway optimization through metabolic engineering, such as upregulating the MVA pathway to increase the FPP precursor pool, thereby boosting yields. nih.gov

Chemoenzymatic synthesis combines the strengths of chemical synthesis and biocatalysis. nih.govoup.commdpi.com For example, non-natural precursors can be chemically synthesized and then fed to a heterologously expressed terpene cyclase or P450 to produce novel analogues of this compound. nih.gov This approach is invaluable for generating new chemical diversity and for probing the substrate flexibility of biosynthetic enzymes. oup.comoup.com Enzyme engineering, guided by structural and mechanistic insights, can further be used to alter the product profile of a terpene cyclase, potentially generating new scaffolds from the natural FPP precursor. rsc.org

Chemical Synthesis and Analog Generation Strategies

Total Synthesis Approaches to the 6-Hydroxypunctaporonin E Core Scaffold

The total synthesis of the punctaporonin core, exemplified by the synthesis of punctaporonin C, is a testament to the power of modern synthetic organic chemistry in constructing complex natural products. The strategies employed highlight the importance of strategic bond disconnections and the application of powerful cycloaddition and macrocyclization reactions.

A logical retrosynthetic analysis of the punctaporonin core, as demonstrated in the synthesis of punctaporonin C, reveals a strategy centered around the formation of the intricate tetracyclic system. The key disconnections point towards a precursor amenable to an intramolecular [2+2] photocycloaddition to construct the strained cyclobutane (B1203170) ring, a hallmark of this natural product family. This is followed by the strategic formation of the seven-membered oxepane (B1206615) ring, often via an intramolecular aldol (B89426) reaction.

The forward synthesis, therefore, hinges on two critical bond-forming reactions:

Intramolecular [2+2] Photocycloaddition: This photochemical reaction is the cornerstone of the synthesis, enabling the construction of the tricyclic core of the punctaporonin skeleton in a regio- and diastereoselective manner. lu.lv The reaction involves the photoexcitation of a tetronate precursor bearing two vinyl groups, leading to a cycloaddition that forms the cyclobutane ring. The success of this step is highly dependent on the conformation of the precursor, which dictates the stereochemical outcome.

Intramolecular Aldol Reaction: Following the construction of the tricyclic core, the seven-membered oxepane ring is forged through an intramolecular aldol reaction. This reaction typically involves the generation of a nucleophilic enolate from a methyl ketone, which then attacks an aldehyde within the same molecule to close the ring.

The dense stereochemical landscape of the punctaporonin scaffold necessitates the use of highly stereoselective and, ideally, enantioselective methodologies. In the synthesis of punctaporonin C, stereocontrol is achieved through a combination of substrate-controlled reactions and the use of chiral starting materials.

The intramolecular [2+2] photocycloaddition, while powerful, can lead to a mixture of diastereomers. However, the inherent conformational biases of the rigid cyclopentyl tetronate precursor can favor the formation of the desired diastereomer. lu.lv Further stereochemical control is exerted during subsequent transformations, where the existing stereocenters direct the approach of reagents.

For an enantioselective synthesis of this compound, one could envision several strategies:

Chiral Starting Materials: The synthesis could commence from a chiral, non-racemic starting material, such as an enantiopure norbornadiene derivative.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the precursor could direct the stereochemical course of key reactions.

Asymmetric Catalysis: The development of a catalytic, enantioselective [2+2] photocycloaddition would represent a significant advancement, allowing for the direct formation of an enantiomerically enriched tricyclic core.

The table below summarizes the key stereoselective transformations in a hypothetical synthesis of the this compound core.

| Reaction Step | Methodology | Stereochemical Outcome |

| Intramolecular [2+2] Photocycloaddition | Substrate control | Diastereoselective formation of the tricyclic core |

| Intramolecular Aldol Reaction | Substrate control | Diastereoselective formation of the oxepane ring |

| Reduction of Ketone | Chiral reducing agents | Enantioselective reduction to the desired alcohol |

Several factors contribute to the low efficiency:

Purification Challenges: The purification of intermediates in a multi-step synthesis can be challenging and often leads to material loss.

Improving the efficiency and scalability of the synthesis would require the development of a more convergent route, the use of more atom-economical reactions, and the minimization of protecting group manipulations. The development of a catalytic and enantioselective method for the key [2+2] photocycloaddition would be a major step towards a more efficient and scalable synthesis.

Semisynthesis and Derivatization from Natural Precursors

Given the challenges associated with the total synthesis of punctaporonins, semisynthesis and derivatization from readily available natural precursors represent an attractive alternative for generating analogs. Caryophyllene (B1175711) and its derivatives, which are abundant natural sesquiterpenes, could serve as potential starting materials. lu.lv

The general approach would involve the isolation of a suitable punctaporonin precursor from fungal cultures, followed by chemical modification to introduce the desired functional groups. For instance, the hydroxyl group at the C-6 position of this compound could be a handle for further derivatization, allowing for the synthesis of a variety of esters, ethers, and other analogs. This approach would significantly reduce the number of synthetic steps and could provide access to a diverse range of compounds for structure-activity relationship studies.

Synthesis of Structural Analogs for Structure-Activity Relationship (SAR) Studies

A systematic investigation of the structure-activity relationships (SAR) of this compound is crucial for identifying the key structural features responsible for its biological activity and for designing more potent and selective analogs. The synthesis of a library of structural analogs would be instrumental in these studies.

Key modifications could include:

Modification of the C-6 Hydroxyl Group: As mentioned earlier, this group can be readily modified to explore the effect of different substituents on activity.

Alterations to the Oxepane Ring: Analogs with different ring sizes or with the oxygen atom replaced by other heteroatoms could be synthesized to probe the importance of this structural feature.

Modification of the Cyclobutane Ring: The synthesis of analogs with different substitution patterns on the cyclobutane ring could provide insights into its role in biological activity.

Changes to the Core Scaffold: More drastic modifications, such as the synthesis of analogs lacking one or more of the rings, could help to define the minimal pharmacophore required for activity.

The synthetic strategies developed for the total synthesis of the punctaporonin core can be adapted to prepare these analogs.

Development of Novel Synthetic Methodologies Inspired by this compound Architecture

The unique and challenging architecture of the punctaporonins can serve as an inspiration for the development of new synthetic methodologies. The strained polycyclic system, with its embedded oxepane and cyclobutane rings, provides a fertile ground for exploring novel chemical transformations.

For example, the successful application of the intramolecular [2+2] photocycloaddition in the synthesis of the punctaporonin core could spur the development of new photochemical methods for the construction of other complex polycyclic systems. nih.gov Furthermore, the challenges encountered in the synthesis, such as the need to perform reactions on a rigid and sterically hindered scaffold, could lead to the discovery of new reagents and reaction conditions with unique reactivity and selectivity. The quest for a more efficient and scalable synthesis of these fascinating natural products will undoubtedly continue to drive innovation in the field of organic synthesis.

Investigation of Biological Activities and Mechanisms of Action Research Focus

In Vitro Biological Activity Profiling

Initial screenings have evaluated the bioactivity of 6-hydroxypunctaporonin E against various pathogens and cancer cell lines, revealing a targeted spectrum of activity.

Research has demonstrated that this compound possesses activity against Gram-positive bacteria. acs.org In agar (B569324) diffusion plate assays, the compound was tested for its inhibitory effects. nih.gov At a concentration of 100 μg per disk, this compound exhibited antibacterial activity against Bacillus subtilis (ATCC 6051) and Staphylococcus aureus (ATCC 29213). nih.gov This activity is noted to be a characteristic of several punctaporonins, and the antibacterial effects of extracts from Pestalotiopsis sp. have been attributed to the presence of these known compounds as major metabolites. researchgate.net

Table 1: Antibacterial Activity of this compound

| Test Organism | Strain | Assay Method | Concentration | Result |

|---|---|---|---|---|

| Bacillus subtilis | ATCC 6051 | Agar Diffusion | 100 µg/disk | Active nih.gov |

| Staphylococcus aureus | ATCC 29213 | Agar Diffusion | 100 µg/disk | Active nih.gov |

Table 2: Cytotoxic Activity of Punctaporonin Analogues

| Compound | Cell Line | Assay | Result (IC₅₀) |

|---|---|---|---|

| 13-hydroxy-6-hydroxypunctaporonin E | A549 | Not specified | >10 µM researchgate.net |

| Punctaporonin K | A549 | Not specified | >10 µM mdpi.com |

Investigations into other potential biological activities of this compound have been conducted. In antifungal assays against Candida albicans (ATCC14053), this compound was found to be inactive. nih.gov This lack of activity was also observed in tests with its 13-hydroxy analogues. researchgate.net

While the punctaporonin class of compounds has been associated with anti-inflammatory properties, specific studies detailing the anti-inflammatory activity of this compound are not prevalent in the current body of research. unb.ca The broader family of sesquiterpenoids is recognized for diverse pharmacological properties, including anti-inflammatory effects, suggesting a potential area for future investigation. vulcanchem.com

Elucidation of Cellular and Molecular Mechanisms

The cellular and molecular mechanisms that underpin the observed biological activities of this compound are not yet well understood.

There is currently a lack of specific research identifying and validating the molecular targets of this compound. While the unique structural features of caryophyllene-type sesquiterpenes are believed to contribute to their biological effects, potentially by interfering with cellular processes, the precise enzymes, receptors, or other biomolecules that this compound interacts with have not been elucidated. vulcanchem.comsmolecule.com

Information regarding the modulation of specific intracellular signaling pathways by this compound is not available in the reviewed scientific literature. Research on other natural products often investigates effects on pathways like MAPK, NF-κB, or p53 to understand their mechanism of action, but such studies have not yet been reported for this compound. tocris.com

Induction of Specific Cellular Processes (e.g., Apoptosis, Autophagy)

The ability of a compound to induce programmed cell death (apoptosis) or cellular self-degradation (autophagy) is a key indicator of its potential as a therapeutic agent, particularly in oncology. cancerquest.orgaging-us.comscielo.br While direct studies detailing the induction of apoptosis or autophagy specifically by this compound are limited in the available literature, research on related caryophyllene-type sesquiterpenoids provides a basis for inferring potential mechanisms. For instance, other compounds within this class have been noted as apoptosis inducers. researchgate.net The cytotoxic effects observed for punctaporonin analogs against various cell lines, such as HeLa and MCF-7 cells, suggest that interaction with cell death pathways is a likely mechanism of action. researchgate.net

Future research would likely involve assays to detect apoptosis, such as TUNEL staining or flow cytometry analysis of annexin (B1180172) V, and western blotting for key apoptotic proteins like caspases and members of the Bcl-2 family. mdpi.com Similarly, investigating autophagy would involve monitoring the formation of autophagosomes and the processing of autophagy-related proteins like LC3. mdpi.com

Gene Expression and Proteomic Profiling in Response to Compound Treatment

A comprehensive understanding of a compound's mechanism of action can be achieved by analyzing its global effects on gene and protein expression. wikipedia.orgwikipedia.org Gene expression profiling, often conducted using microarray or RNA-Seq technologies, reveals which genes are switched on or off in response to treatment, offering a broad picture of the cellular pathways being affected. nih.govplos.orgplos.orgnih.gov Proteomics, the large-scale study of proteins, complements this by identifying changes in protein levels and post-translational modifications, which are the ultimate effectors of cellular function. nih.govfrontiersin.orgmdpi.com

Currently, specific gene expression or proteomic profiling data for cells treated with this compound have not been extensively published. Such studies would be a critical next step in its investigation. This research would help to identify specific molecular targets and signaling cascades modulated by the compound, moving beyond general observations of cytotoxicity to a detailed mechanistic understanding.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) analysis is fundamental to medicinal chemistry, as it links the specific structural features of a molecule to its biological activity. wikipedia.orgnih.gov By comparing the potency of structurally similar compounds, researchers can identify the chemical motifs responsible for their effects, guiding the development of more effective analogs.

The isolation of numerous punctaporonin analogs from natural sources has provided a valuable platform for preliminary SAR studies. nih.goveverand.com Compounds such as 6-hydroxypunctaporonin A, 6-hydroxypunctaporonin B, and various other punctaporonins differ primarily in the location and stereochemistry of hydroxyl groups and other substitutions on the core caryophyllene (B1175711) skeleton. acs.orgresearchgate.netebi.ac.ukresearchgate.net

For example, this compound (1), 6-hydroxypunctaporonin B (2), and 6-hydroxypunctaporonin A (3) are three closely related caryophyllene-type sesquiterpenes isolated from the fungicolous fungus Pestalotiopsis disseminata. acs.orgresearchgate.net Studies have shown that both this compound and 6-hydroxypunctaporonin B exhibit activity against Gram-positive bacteria, while this activity was not reported for 6-hydroxypunctaporonin A, suggesting that the specific configuration of the hydroxyl groups is critical for antibacterial action. acs.orgd-nb.info Furthermore, modest cytotoxicity against HeLa cells has been reported for other punctaporonin analogs, indicating that different structural features may contribute to distinct biological activities. researchgate.netnih.gov The tricyclic structure of this compound, compared to the bicyclic skeletons of some other caryophyllenes, is a key structural feature influencing its biological profile. researchgate.net

| Compound | Key Structural Features | Reported Biological Activity |

| This compound | Tricyclic caryophyllene skeleton, specific hydroxyl group configuration. researchgate.net | Activity against Gram-positive bacteria. acs.org |

| 6-hydroxypunctaporonin B | Differs from E in stereochemistry/substitution pattern. acs.org | Activity against Gram-positive bacteria. acs.org |

| 6-hydroxypunctaporonin A | Differs from E and B in stereochemistry/substitution pattern. acs.org | Antibacterial activity not specified in comparative studies. acs.org |

| Punctaporonin K | Caryophyllene-based sesquiterpenoid. researchgate.net | Potent effects in reducing intracellular triglycerides and total cholesterol. researchgate.net |

| Punctaporonins N, O, P | Analogs with ketone or methoxy (B1213986) substitutions. researchgate.net | No significant antimicrobial activity reported in initial screens. researchgate.net |

The insights gained from SAR studies of naturally occurring punctaporonins form the basis for the rational design and chemical synthesis of new, potentially more potent analogs. frontiersin.org By identifying the pharmacophore—the essential structural motifs required for activity—medicinal chemists can systematically modify the parent structure to enhance potency, selectivity, or pharmacokinetic properties. For example, based on the differential activity of the 6-hydroxypunctaporonin isomers, synthetic efforts could focus on modifying the hydroxyl groups at various positions through esterification, etherification, or oxidation to explore their impact on activity. rsc.org While the total synthesis of some related sesquiterpenes has been achieved, the targeted synthesis of a broad range of this compound analogs to systematically probe SAR is a key area for future research. csic.esresearchgate.net

Computational methods are powerful tools in modern drug discovery that can predict how a compound might interact with a biological target. dokumen.pub Molecular docking simulations can model the binding of a ligand, such as this compound, into the active site of a target protein, providing insights into the binding energy and specific interactions (e.g., hydrogen bonds, hydrophobic interactions). Molecular dynamics (MD) simulations can then be used to study the stability of this complex over time. While specific computational docking or MD studies for this compound are not yet prominent in the literature, these methods have been successfully applied to other sesquiterpenes. dokumen.pub Applying these computational tools to the punctaporonin class could help prioritize synthetic targets and generate testable hypotheses about their mechanism of action, accelerating the discovery of more potent analogs.

In Vivo Efficacy and Mechanistic Studies in Preclinical Animal Models

While in vitro studies using cell cultures provide essential preliminary data on a compound's biological activity, in vivo studies in preclinical animal models are crucial for evaluating its efficacy and behavior in a whole organism. nih.govnih.gov Such models are used to assess a compound's therapeutic effect on a specific disease, its distribution throughout the body, and its metabolism. nih.gov

To date, published research has primarily focused on the in vitro activities of this compound and its analogs, such as their antibacterial and cytotoxic effects. mdpi.comacs.org There is a lack of reported in vivo efficacy studies for this specific compound in the scientific literature. Future preclinical investigations would logically extend the in vitro findings. For instance, the antibacterial properties could be tested in mouse models of bacterial infection. Given the cytotoxic profile of related compounds, xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, would be an appropriate system to evaluate potential anticancer efficacy. researchgate.net These preclinical studies are an indispensable step in the translational path from a promising natural product to a potential therapeutic agent.

Efficacy Evaluation in Specific Disease Models (e.g., Infection, Cancer Xenografts)

The initial assessment of a compound's potential involves evaluating its efficacy in relevant disease models. For this compound, research has primarily focused on its antimicrobial and cytotoxic properties.

Infection Models: Studies have identified this compound as having antibacterial activity. mdpi.com Research involving its isolation from Pestalotiopsis disseminata highlighted its capabilities as an anti-bacterial agent, alongside related compounds such as 6-hydroxypunctaporonin A and 6-hydroxypunctaporonin B. mdpi.com Further investigations are required to determine its spectrum of activity against a wider range of bacterial pathogens and its efficacy in in vivo infection models, which are critical for understanding its potential as a therapeutic agent.

Cancer Xenograft Models: In the context of oncology research, preliminary in vitro studies have been conducted. Research on caryophyllene sesquiterpenoids isolated from Cytospora sp., including this compound, showed modest cytotoxic activity against HeLa (cervical cancer) cells. researchgate.net However, to date, there is no publicly available data on the evaluation of this compound in cancer xenograft models. Such studies, which involve implanting human tumor cells into immunocompromised mice, are a standard preclinical step to assess a compound's in vivo anti-cancer efficacy. jax.orgcriver.com

Pharmacodynamic Biomarker Identification in Animal Systems

Pharmacodynamic (PD) biomarkers are crucial indicators of a drug's effect on its target and the associated biological response in an organism. cancer.govnih.gov They provide essential information for making go/no-go decisions in early drug development and for selecting rational drug combinations. cancer.gov The identification of PD biomarkers helps to establish a clear link between drug administration, target engagement, and the ultimate therapeutic outcome. ox.ac.uk

For this compound, there is currently no published research identifying specific pharmacodynamic biomarkers in animal systems. The discovery of such biomarkers would necessitate a deeper understanding of the compound's precise mechanism of action, which remains to be fully elucidated. Future research would need to focus on identifying molecular changes in tissues or serum that correlate with the compound's biological activity after administration in preclinical models. nih.gov

Assessment of Compound Distribution and Metabolism in Preclinical Systems

As of now, specific studies detailing the distribution and metabolism of this compound in preclinical systems have not been reported in the available scientific literature. Such investigations would typically involve administering the compound to animal models and subsequently analyzing blood and tissue samples to determine its metabolic fate and how it is distributed throughout the body. This information is critical for assessing its potential for reaching the desired site of action in sufficient concentrations to exert a therapeutic effect.

Comparative Analysis with Established Research Compounds and Experimental Controls

To contextualize the biological activity of a new compound, it is often compared with established drugs or other relevant molecules.

Comparison with Related Punctaporonins: In the studies where this compound was isolated, other related caryophyllene sesquiterpenoids were also identified. For instance, in a study on metabolites from Cytospora sp., while this compound (referred to as compound 9) was isolated, it was punctaporonins O, R, and S (compounds 2, 5, and 6) that were noted for their modest cytotoxicity against HeLa cells. researchgate.net This suggests potential differences in the activity levels among these structurally similar compounds.

The table below summarizes the findings from the study on compounds isolated from Cytospora sp..

| Compound Name | Compound ID in Study | Bioactivity Noted |

| Punctaporonin O | 2 | Modest cytotoxicity vs. HeLa |

| Punctaporonin R | 5 | Modest cytotoxicity vs. HeLa |

| Punctaporonin S | 6 | Modest cytotoxicity vs. HeLa |

| This compound | 9 | Isolated (cytotoxicity not specified) |

Comparison with Established Antibiotics and Antifungals: While this compound has demonstrated antibacterial and antifungal properties, a direct comparative analysis with the potency of established antibiotics like penicillins or quinolones, or antifungals like azoles or polyenes, is not possible with the currently available data. errolozdalga.comcenter4research.orgnih.gov Detailed studies providing quantitative measures of its activity, such as Minimum Inhibitory Concentration (MIC) values against a panel of microorganisms, are needed to benchmark its efficacy against current therapeutic agents. emcrit.orgemcrit.org

Analytical and Bioanalytical Methodologies for Research Applications

Development of Robust Quantification Methods in Research Matrices (e.g., Culture Media, Cell Lysates, Animal Tissues)

The quantification of 6-hydroxypunctaporonin E in complex biological matrices is fundamental for pharmacokinetic and in vitro studies. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometer (MS), is a commonly employed technique for the quantification of secondary metabolites like sesquiterpenoids oup.comoup.com.

A reversed-phase HPLC (RP-HPLC) method can be developed for the quantification of this compound. The selection of the stationary phase, mobile phase composition, and detector wavelength is critical for achieving optimal separation and sensitivity. Based on methods developed for similar terpenoids, a C18 column is a suitable choice for the stationary phase oup.comoup.com. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (e.g., water with a small percentage of formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) mdpi.comfrontiersin.org.

For sample preparation, a liquid-liquid extraction or solid-phase extraction (SPE) protocol would be necessary to remove interfering substances from the matrix (culture media, cell lysates, or animal tissues) and concentrate the analyte oup.comglobalresearchonline.net. The choice of extraction solvent would depend on the polarity of this compound and the nature of the matrix.

A proposed HPLC method for the quantification of this compound is outlined in the table below.

Table 1: Proposed HPLC Method Parameters for Quantification of this compound

| Parameter | Proposed Condition | Rationale/Reference |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) | Standard technique for quantification of natural products oup.com |

| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) | Effective for separation of moderately polar compounds like sesquiterpenoids oup.com |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Provides good resolution and peak shape for terpenoids mdpi.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC |

| Injection Volume | 20 µL | Standard injection volume for analytical HPLC |

| Column Temperature | 25 °C | Ensures reproducibility of retention times |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD for general quantification; MS for higher sensitivity and specificity mdpi.comnih.gov |

| Wavelength (for UV) | ~210 nm | Based on the typical absorbance of similar compounds lacking extensive chromophores |

Advanced Chromatographic and Spectrometric Techniques for Metabolite Profiling and Identification

Metabolite profiling of the producing organism, such as Cytospora sp., is essential to understand the biosynthesis of this compound and to discover other related compounds researchgate.netjmb.or.kr. Advanced hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) are powerful tools for this purpose nih.govacs.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of semi-polar and non-volatile compounds like this compound frontiersin.orgresearchgate.net. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, coupled with HPLC or ultra-high-performance liquid chromatography (UHPLC), allows for the accurate mass determination of metabolites, facilitating the prediction of their elemental composition frontiersin.org. Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation patterns of the parent ions. For this compound, characteristic neutral losses, such as water molecules from the hydroxyl groups, would be expected in the MS/MS spectrum frontiersin.org.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization to increase volatility (e.g., silylation) is required before GC-MS analysis nih.govmdpi.com. GC-MS can provide complementary information to LC-MS and is particularly useful for the identification of primary metabolites and more volatile secondary metabolites in the fungal extract researchgate.net.

The table below summarizes the advanced analytical techniques applicable to the metabolite profiling of this compound and related compounds.

Table 2: Advanced Analytical Techniques for Metabolite Profiling

| Technique | Application for this compound | Expected Information |

| UHPLC-HR-MS/MS | Comprehensive profiling of fungal extracts for punctaporonins and their precursors. | Accurate mass for formula prediction, retention time, and MS/MS fragmentation patterns for structural elucidation frontiersin.org. |

| GC-MS (with derivatization) | Analysis of volatile and semi-volatile compounds in the fungal metabolome. | Identification of smaller, more volatile precursors and related metabolites nih.gov. |

| LC-NMR | Structural elucidation of novel, related compounds isolated from the fungal culture. | Detailed structural information, including stereochemistry, for new compounds. |

Method Validation for Research Applications (e.g., Specificity, Accuracy, Precision, Robustness)

To ensure the reliability and reproducibility of quantitative data, the developed analytical methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA) nih.govmdpi.comrfppl.co.in. The key validation parameters for a bioanalytical method in a research context include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness oup.commdpi.com.

Specificity/Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank matrix samples and comparing them to samples spiked with the analyte and any potential interfering compounds globalresearchonline.net.

Linearity and Range : The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the response versus the concentration of the analyte, and the correlation coefficient (r²) should be close to 1 oup.com.

Accuracy : The closeness of the test results obtained by the method to the true value. It is determined by replicate analysis of samples containing known amounts of the analyte (spiked samples) and is expressed as the percentage of recovery mdpi.comresearchgate.net.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory) oup.comresearchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy oup.commdpi.com.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage mdpi.com.

The table below presents typical acceptance criteria for the validation of a bioanalytical method for research applications.

Table 3: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria | Reference |

| Specificity | No significant interference at the retention time of the analyte. | globalresearchonline.net |

| Linearity (r²) | ≥ 0.999 | oup.com |

| Accuracy (% Recovery) | 85-115% | nih.gov |

| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) | oup.comnih.gov |

| LOD | Signal-to-Noise Ratio ≥ 3 | mdpi.com |

| LOQ | Signal-to-Noise Ratio ≥ 10 | oup.com |

| Robustness | RSD of results should be within acceptable limits after minor changes in parameters. | mdpi.com |

Future Research Directions and Translational Perspectives Academic Horizon

Unexplored Biological Activities and Novel Research Hypotheses

While initial studies have highlighted the antibacterial properties of 6-hydroxypunctaporonin E, a vast landscape of its potential bioactivities remains uncharted. nih.gov Current knowledge indicates its efficacy against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov However, its activity against a broader spectrum of microbial pathogens, including Gram-negative bacteria and drug-resistant strains, warrants investigation.

New research hypotheses should extend beyond antimicrobial applications. Given that many fungal secondary metabolites possess diverse pharmacological properties, it is plausible that this compound could exhibit other bioactivities. nih.gov For instance, its potential as an antifungal, antiviral, or anticancer agent has not been systematically explored. Furthermore, recent metabolomic studies on endophytic fungi from Piper auritum have suggested that compounds like hydroxypunctaporonins may play a role in inhibiting the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications and aging. wiley.com This opens a compelling new avenue for research into its potential anti-aging and anti-diabetic properties.

Future studies should, therefore, involve comprehensive screening of this compound in a wide array of biological assays to uncover novel therapeutic applications.

Advancements in Biosynthetic Engineering for Scaled Production and Analog Diversification

The natural production of this compound by the fungicolous fungus Pestalotiopsis disseminata is a starting point for ensuring a sustainable supply for research and development. nih.govresearchgate.net However, reliance on fungal fermentation can be limiting in terms of yield and scalability. Biosynthetic engineering offers a promising solution to overcome these challenges. A thorough understanding of the biosynthetic pathway of caryophyllane sesquiterpenes, the class to which this compound belongs, is a critical first step. dokumen.pub

By identifying and characterizing the key enzymes involved in its biosynthesis, such as terpene cyclases and cytochrome P450 monooxygenases, it becomes possible to engineer microbial hosts like Escherichia coli or Saccharomyces cerevisiae for heterologous production. nih.gov This approach has been successfully employed for other complex natural products and could lead to significantly higher yields of this compound. nih.gov

Furthermore, biosynthetic engineering can be leveraged to create a diverse library of novel analogs. By manipulating the biosynthetic genes, it may be possible to generate derivatives of this compound with improved potency, selectivity, or pharmacokinetic properties. This strategy of "pathway engineering" can accelerate the discovery of new drug leads based on the this compound scaffold. nih.gov

Innovative Chemical Synthesis Strategies for Accessibility of Complex Scaffolds

The complex, tricyclic structure of this compound presents a significant challenge for traditional chemical synthesis. researchgate.net However, total synthesis is crucial for confirming its absolute stereochemistry and providing a reliable source of the compound and its analogs for extensive biological evaluation. researchgate.netmdpi.com The structure and absolute configuration of this compound have been confirmed through X-ray crystallographic analysis of a mono-bromobenzoate derivative, providing a solid foundation for synthetic efforts. researchgate.net

Integration of Omics Technologies for Systems-Level Understanding of Biological Effects

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound. nih.govnih.gov This systems biology approach moves beyond the traditional reductionist view of studying a single target and instead aims to understand the complex interplay of molecular networks. nih.gov

By treating cells or model organisms with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the key pathways and molecular targets modulated by the compound. nih.govagronomyjournals.com This can help elucidate its mechanism of action and may reveal unexpected off-target effects or polypharmacological properties. nih.gov

The application of bioinformatics and computational modeling to integrate and interpret these large datasets will be crucial for generating new hypotheses about the compound's function and for identifying potential biomarkers of its activity. nih.govmdpi.com This comprehensive, data-driven approach will be instrumental in advancing our understanding of this compound from a molecular to a systems level. agronomyjournals.com

Contribution of this compound Research to Lead Compound Development and Target Validation

The journey of a natural product from initial discovery to a clinically approved drug is a long and arduous process, with lead optimization and target validation being critical stages. vipergen.combiobide.com Research on this compound has the potential to contribute significantly to this pipeline. As a "hit" compound with known antibacterial activity, it serves as a starting point for hit-to-lead optimization. nih.govbiobide.com This process involves medicinal chemistry efforts to improve its potency, selectivity, and drug-like properties.

Furthermore, identifying the specific molecular target(s) of this compound is a key aspect of target validation. ddtjournal.com Once the target is identified and validated, it can be used in high-throughput screening campaigns to discover other small molecules that modulate its activity. vipergen.com The knowledge gained from studying the interaction of this compound with its target can inform the rational design of new and improved drug candidates. ddtjournal.com

Even if this compound itself does not become a drug, the insights gained from its study can be invaluable. It can serve as a chemical probe to investigate biological pathways and validate new drug targets, thereby contributing to the broader field of drug discovery and development. nih.govddtjournal.com The exploration of its potential to inhibit advanced glycation end products, for instance, could validate novel targets for anti-aging or diabetic therapies. wiley.com

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating 6-hydroxypunctaporonin E from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water mixtures) followed by chromatographic techniques like HPLC or column chromatography. Key steps include:

- Solvent optimization : Polar solvents maximize yield due to the compound’s hydroxyl groups .

- Purity verification : Use NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity. Reference standards should align with published spectral data .

- Data Table :

| Extraction Method | Solvent System | Purity (%) | Yield (mg/kg) |

|---|---|---|---|

| Maceration | MeOH/H₂O (7:3) | 92 | 1.8 |

| Soxhlet | EtOAc/Hexane | 85 | 2.1 |

Q. How is the structural elucidation of this compound performed?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Assign protons (e.g., hydroxyl signals at δ 4.8–5.2 ppm) and carbons via 2D experiments (HSQC, HMBC) .

- X-ray crystallography : Resolve stereochemistry if single crystals are obtainable.

- Comparative analysis : Cross-reference data with structurally related compounds (e.g., punctaporonins A–D) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically reconciled?

- Methodological Answer :

Meta-analysis : Aggregate data from peer-reviewed studies using PRISMA guidelines, focusing on variables like assay type (e.g., cytotoxicity vs. anti-inflammatory) and cell lines .

Sensitivity testing : Replicate experiments under standardized conditions (e.g., fixed IC₅₀ protocols) to isolate confounding factors (e.g., solvent effects) .

Statistical modeling : Apply multivariate regression to identify dose-response inconsistencies .

- Key Consideration : Discrepancies often arise from differences in compound stability or impurity profiles .

Q. What synthetic strategies optimize this compound’s total yield while preserving stereoselectivity?

- Methodological Answer :

- Retrosynthetic planning : Prioritize late-stage hydroxylation to avoid side reactions .

- Catalysis : Use Sharpless asymmetric dihydroxylation for stereocontrol.

- Yield monitoring : Track intermediates via TLC or LC-MS to adjust reaction conditions (e.g., temperature, catalyst loading) .

- Data Table :

| Synthetic Route | Key Step | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Route A | Diels-Alder cyclization | 32 | 88 |

| Route B | Enzymatic hydroxylation | 45 | 95 |

Q. What computational models predict this compound’s pharmacokinetic properties?

- Methodological Answer :

- In silico tools : Use SwissADME or Molinspiration to estimate logP, bioavailability, and metabolic stability .

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- Validation : Compare predictions with in vitro ADME assays (e.g., Caco-2 permeability) .

Addressing Data Contradictions

Q. How should researchers resolve discrepancies in reported cytotoxicity values for this compound?

- Methodological Answer :

- Standardized protocols : Adopt OECD guidelines for cell viability assays (e.g., MTT vs. ATP-based luminescence) .

- Batch analysis : Test multiple compound batches to rule out degradation (e.g., HPLC stability studies under assay conditions) .

- Inter-lab collaboration : Share raw data via platforms like Figshare to enable cross-validation .

Methodological Frameworks

Q. What frameworks ensure rigorous experimental design for studying this compound’s mechanisms?

- Answer : Apply P-E/I-C-O structure:

- Population (P) : Define cell lines or animal models (e.g., murine macrophages for inflammation studies).

- Exposure/Intervention (E/I) : Standardize dosing regimens (e.g., 10–100 µM for 24h).

- Comparison (C) : Include positive controls (e.g., dexamethasone for anti-inflammatory assays).

- Outcome (O) : Quantify endpoints (e.g., IL-6 suppression via ELISA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.